2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acids, various amine derivatives, and substituted indoles .
Scientific Research Applications
2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving neurotransmitters and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Shares a similar indole core but differs in its functional groups.
O-Methylserotonin: Another indole derivative with similar structural features but distinct biological activity.
Uniqueness
2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28089-03-4 |
---|---|
Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8;/h3-4,7,14H,5-6,13H2,1-2H3;1H |
InChI Key |
XZQBKIIUUVHCLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN.Cl |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.